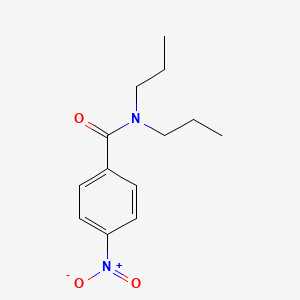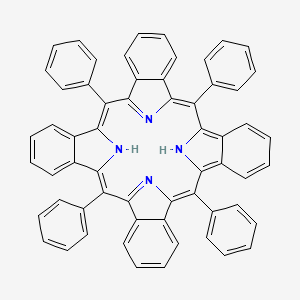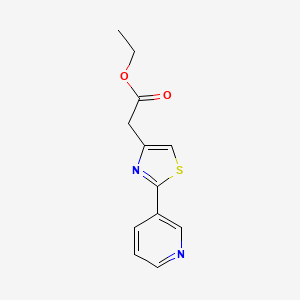![molecular formula C10H18N4 B3344569 2a,4a,6a,8a-Decahydrotetraazacyclopent[fg]acenaphthylene CAS No. 79236-92-3](/img/structure/B3344569.png)
2a,4a,6a,8a-Decahydrotetraazacyclopent[fg]acenaphthylene
説明
“2a,4a,6a,8a-Decahydrotetraazacyclopent[fg]acenaphthylene” is a chemical compound with the molecular formula C10H18N4 . It is also known by other names such as cis-glyoxal-cyclen, 1,1’:3,3’-diethano-2,2’-biimidazolidine, and 1,4,7,10-tetraazatetracyclo-5,5,2,04.13,010.14 tetradecane . This compound is an intermediate of Gadoteridol, a gadolinium-based MRI contrast agent .
Molecular Structure Analysis
The molecular structure of “2a,4a,6a,8a-Decahydrotetraazacyclopent[fg]acenaphthylene” is represented by the SMILES notation: C1CN2CCN3CCN4C3C2N1CC4 . The InChI Key for this compound is YSPZOYMEWUTYDA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The molecular weight of “2a,4a,6a,8a-Decahydrotetraazacyclopent[fg]acenaphthylene” is 194.28 g/mol . It is a white to pale yellow powder . The compound is hygroscopic and has a melting point range of 29°C to 31°C .科学的研究の応用
Synthesis and Characterization
The compound 2a,4a,6a,8a-Decahydrotetraazacyclopent[fg]acenaphthylene has been studied for its synthesis and characterization. Argese et al. (2007) reported the reduction of its isomers leading to both cis and trans isomers, with stereochemistry determined through NMR coupling constants and confirmed by X-ray diffraction (Argese et al., 2007). This research aids in understanding the structural aspects of this compound.
Synthesis of Related Compounds
The synthesis of related compounds, such as 1,4,7,10-tetraazacyclododecane (cyclen), has been achieved using intermediates related to 2a,4a,6a,8a-Decahydrotetraazacyclopent[fg]acenaphthylene. Athey and Kiefer (2002) outlined a simple, three-step synthesis of cyclen at a multigram scale, demonstrating the compound's potential for large-scale production (Athey & Kiefer, 2002).
Crystal and Molecular Structure
The crystal and molecular structure of derivatives of acenaphthylene, a related compound, has been investigated. Rybalova et al. (1997) conducted X-ray diffraction analysis on such derivatives, providing insights into their structural properties (Rybalova et al., 1997). This research contributes to understanding the molecular configuration and bonding in these compounds.
Photochromic Properties
The photochromic properties of diaryl acenaphthylene derivatives have been studied. Fukumoto et al. (2011) synthesized a series of diaryl acenaphthylenes to investigate their photochromic reactions in solution and in the crystalline state (Fukumoto et al., 2011). This research is significant for applications in photo-responsive materials.
Nucleophilic Reactivity
The nucleophilic reactivity of perhydro-3,6,9,12-tetraazacyclopenteno[1,3-f,g]acenaphthylene has been explored for the synthesis of cyclene-based chelators. Rohovec et al. (2000) demonstrated the compound's utility as a starting material in preparing such chelators (Rohovec et al., 2000). This application is crucial for developing specific ligands for metal ions.
Acidity and Magnetic Properties
The acidity and magnetic properties of polycyclic aromatic compounds related to acenaphthylene have been investigated. Vianello and Maksić (2005) used density functional methods to examine the acidity of these compounds, revealing insights into their electronic structures and potential applications in various scientific domains (Vianello & Maksić, 2005).
Safety and Hazards
“2a,4a,6a,8a-Decahydrotetraazacyclopent[fg]acenaphthylene” can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of this compound and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical attention if irritation persists .
特性
IUPAC Name |
1,4,7,10-tetrazatetracyclo[5.5.2.04,13.010,14]tetradecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4/c1-2-12-7-8-14-4-3-13-6-5-11(1)9(12)10(13)14/h9-10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPZOYMEWUTYDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCN3CCN4C3C2N1CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-Decahydro-2a,4a,6a,8a-tetraazacyclopent[fg]acenaphthylene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




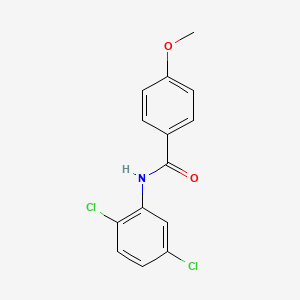

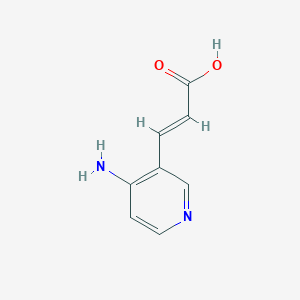
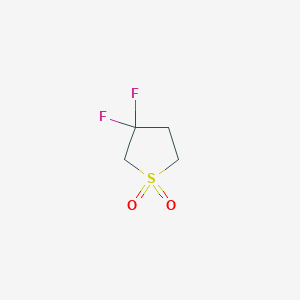

![tert-Butyl [(3R,6S)-6-(2,3-difluorophenyl)-2-oxoazepan-3-yl]carbamate](/img/structure/B3344554.png)
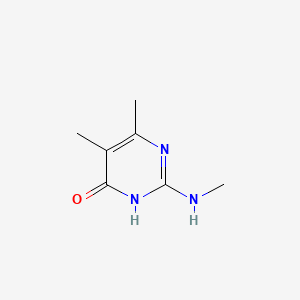

![2-{8-[2-Amino-6-(4-bromo-thiophen-2-ylmethoxy)-purin-9-yl]-octyloxy}-6-hydroxymethyl-tetrahydro-pyran-3,4,5-triol](/img/structure/B3344575.png)

